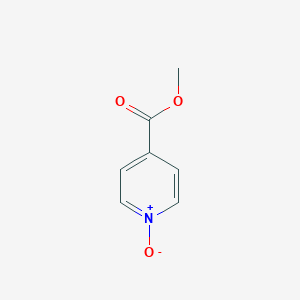

4-(Methoxycarbonyl)pyridine 1-oxide

概要

説明

Effects of Additives on Photo-methoxylation

The study of the photo-methoxylation of methyl 2-pyridinecarboxylate revealed that the process is accelerated by 4-substituted pyridines, including 4-(Methoxycarbonyl)pyridine 1-oxide. The mechanism proposed involves an excited complex formed from the excited state of the reactant and the ground state of the 4-substituted pyridine .

Electrochemical Behaviour in Protic Medium

An electrochemical study on a derivative of 4-(Methoxycarbonyl)pyridine 1-oxide showed that the reduction in acidic medium leads to a cyclization reaction, while in basic medium, it results in the formation of a cyclic hydroxamic acid. The study also explored the anodic oxidation of the compound, which forms pyridine or pyridinium derivatives .

Acid Hydrolysis Pathways

Kinetic analysis of the hydrolysis of methoxy groups in a related azo compound indicated that the 4-methoxy group hydrolyzes rapidly in sulfuric acid, while the 3-methoxy group reacts more slowly. This study provides insight into the reactivity of methoxy substituents in pyridine derivatives .

UV-Spectra and Conjugation Effects

The UV-spectra of 4-substituted pyridine N-oxides, including 4-methoxy pyridine N-oxide, were studied and compared with computational results. The study found that conjugation with the substituent significantly influences the spectral transitions, which is relevant for understanding the electronic structure of 4-(Methoxycarbonyl)pyridine 1-oxide .

Equilibrium Studies of Charge-Transfer Complexes

Spectrophotometric studies of 4-substituted pyridine 1-oxide-iodine complexes provided equilibrium constants and thermodynamic parameters. These findings are important for understanding the interactions and stability of 4-(Methoxycarbonyl)pyridine 1-oxide in the presence of iodine .

Deoxydative Substitution by Thiols

Reactions of substituted pyridine 1-oxides with thiols were investigated, showing that substitutions occur predominantly at the α- and β-ring carbons. This study is relevant for the chemical reactivity and potential modifications of 4-(Methoxycarbonyl)pyridine 1-oxide .

Thermochemical Study of Isomeric Forms

The thermal properties of isomeric forms of a styryl-substituted pyridine N-oxide were examined. The study's findings on the thermal decomposition process are pertinent to the stability and reactivity of 4-(Methoxycarbonyl)pyridine 1-oxide under various conditions .

Electrophilic Substitution Mechanism

Kinetic evidence from the nitration of pyridine 1-oxides suggests that the reaction occurs on the free-base species. This study provides a deeper understanding of the electrophilic substitution mechanisms that could apply to 4-(Methoxycarbonyl)pyridine 1-oxide .

科学的研究の応用

-

Magnetically recoverable catalysts for the preparation of pyridine derivatives

- Application Summary : Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

- Methods of Application : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .

- Results or Outcomes : The use of magnetically recoverable nano-catalysts can simplify the separation process from the reaction medium, which is beneficial for practical applications .

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications

- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Radical Generation Enabled by Photoinduced N–O Bond Fragmentation

- Application Summary : This research focuses on the development of a photoactive ester based on a quinoline N-oxide core structure, which provides a strong oxidant in its excited state . The heteroaromatic N-oxide provides access to primary, secondary, and tertiary radical intermediates .

- Methods of Application : The study involves the use of visible light irradiation to drive reactivity, as typical organic functionalities do not absorb in the visible region of the electromagnetic spectrum .

- Results or Outcomes : The application of this method towards the development of a photochemical Minisci alkylation is reported .

-

Photoinduced Pyridine N-oxides Catalyzed Carbon Radical Generation from Alkylboronic Acids

- Application Summary : This research reports a protocol for the generation of alkyl carbon radicals from alkylboronic acids wherein photoexcited 4-nitro-pyridine N-oxide biradical features a catalyst to promote the nucleo-homolytic substitution of boronic acids .

- Methods of Application : The developed catalytic system demonstrates broad applicability for alkylation, amination, and cyanation .

- Results or Outcomes : The results show that pyridine N-oxides and the derivatives are readily accessible and versatile reagents that found widespread synthetic applications as important heterocyclic building blocks, Lewis bases, mild oxidants, and ligands in metal complexes .

-

C–H Functionalization of Pyridines

- Application Summary : Pyridine and its reduced form (piperidine) are the most common nitrogen heterocycles in FDA-approved drugs . Their presence in alkaloids, ligands for transition metals, catalysts, and organic materials with various properties makes them among the most important structural cores .

- Methods of Application : The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization . This review summarizes different approaches to tackle the reactivity and regio- and stereoselectivity aspects for direct pyridine C–H functionalization .

- Results or Outcomes : Despite its importance, direct and selective functionalization of pyridine remains scarce due to its electron-poor nature and nitrogen coordination power .

-

Electrochemistry of Pyridine Derivatives

- Application Summary : The study focuses on the preparative reduction of 3,4,5-trimethoxycarbonyl-1,2,6-trimethylpyridinium perchlorate at the potential of the second step in the presence of alkyl halides .

- Methods of Application : The result is 4-alkyl-3,4,5-trimethoxycarbonyl-1,2,6-trimethyl-1,4-dihydropyridines .

- Results or Outcomes : The study provides a new method for the synthesis of pyridine derivatives .

特性

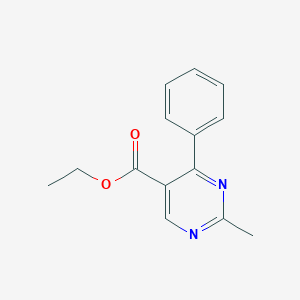

IUPAC Name |

methyl 1-oxidopyridin-1-ium-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(9)6-2-4-8(10)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGNXRNOZMUURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

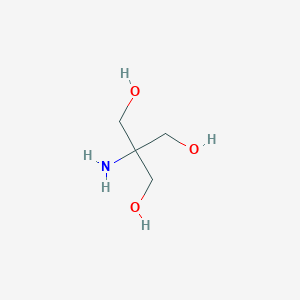

Canonical SMILES |

COC(=O)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284844 | |

| Record name | Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxycarbonyl)pyridine 1-oxide | |

CAS RN |

3783-38-8 | |

| Record name | 3783-38-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3783-38-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

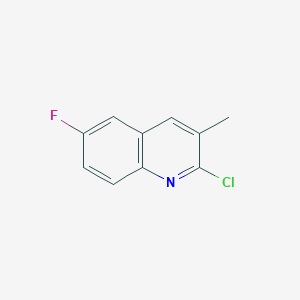

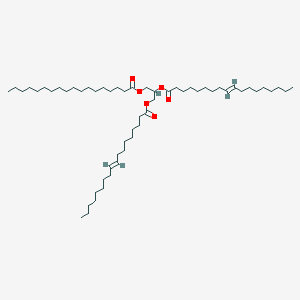

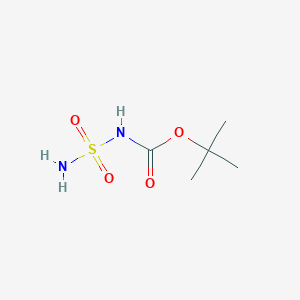

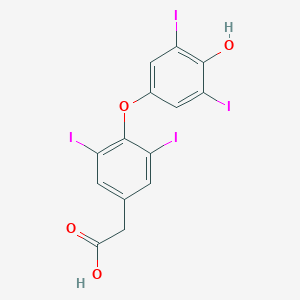

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)

![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)